

A Technical Guide to the Spectroscopic Characterization of Ethyl Hippurate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl Hippurate*

Cat. No.: *B074480*

[Get Quote](#)

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

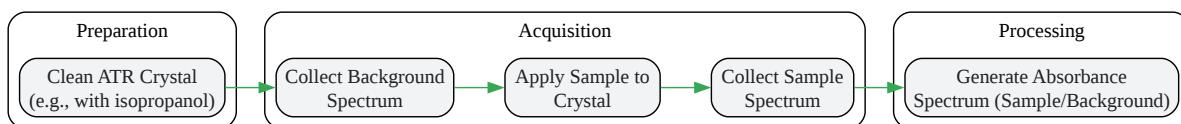
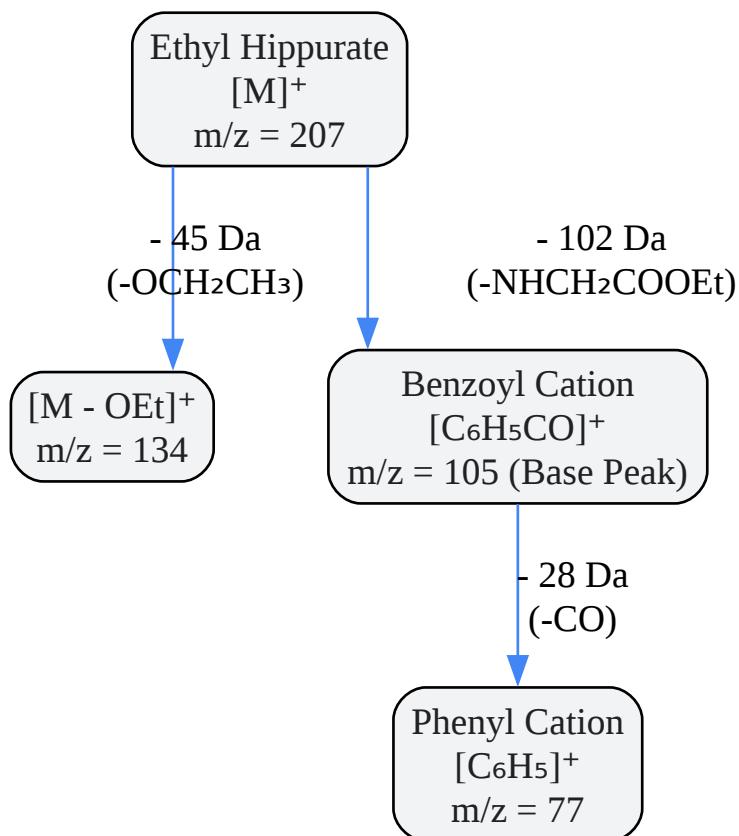
Ethyl hippurate (IUPAC name: ethyl 2-benzamidoacetate) is an N-acylated amino acid ester derived from the conjugation of benzoic acid and the ethyl ester of glycine.[1][2] With the molecular formula $C_{11}H_{13}NO_3$ and a molecular weight of 207.23 g/mol, this compound serves as a valuable building block in organic synthesis and appears in various chemical and biochemical studies.[2][3] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to unequivocally identify and characterize **ethyl hippurate**. The discussion is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind experimental observations and the integration of data for a comprehensive structural confirmation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.[4] For a small molecule like **ethyl hippurate**, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common and effective method.[1][5]

Data Interpretation and Fragmentation Pathway

The electron ionization mass spectrum of **ethyl hippurate** provides a wealth of structural information. The molecular ion peak ($[M]^+$) is expected at a mass-to-charge ratio (m/z) of 207, corresponding to its molecular weight.^[1] However, the most prominent feature of the spectrum is the base peak at m/z 105.^[1] This highly stable fragment is the benzoyl cation ($[C_6H_5CO]^+$), formed by the characteristic alpha cleavage of the amide bond. This fragmentation is a definitive indicator of the N-benzoyl moiety within the structure.



Another significant fragment appears at m/z 77, corresponding to the phenyl cation ($[C_6H_5]^+$), which arises from the loss of a carbonyl group (CO) from the benzoyl cation. A fragment at m/z 134 can also be observed, resulting from the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.^[1] The logical progression of these fragments provides a self-validating pathway to confirm the molecular architecture.

Summary of Key Mass Spectrometry Data

m/z	Proposed Fragment	Formula	Significance
207	Molecular Ion $[M]^+$	$[C_{11}H_{13}NO_3]^+$	Confirms molecular weight.
134	$[M - OCH_2CH_3]^+$	$[C_9H_8NO_2]^+$	Indicates loss of the ethoxy group.
105	Benzoyl Cation (Base Peak)	$[C_7H_5O]^+$	Confirms the N-benzoyl structure.
77	Phenyl Cation	$[C_6H_5]^+$	Confirms the benzene ring.

Data sourced from PubChem CID 226558.^[1]

Visualization: Fragmentation Pathway of Ethyl Hippurate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl Hippurate | C₁₁H₁₃NO₃ | CID 226558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL HIPPURATE | 1499-53-2 [chemicalbook.com]

- 3. Ethyl hippurate, 96% | Fisher Scientific [fishersci.ca]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of Ethyl Hippurate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074480#spectral-data-for-ethyl-hippurate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com